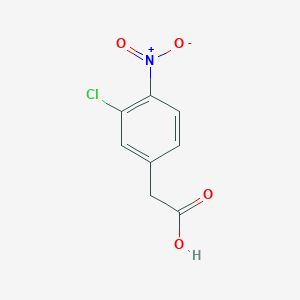
4-(1,2,3-Thiadiazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,2,3-Thiadiazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C9H6N2O2S . It has a benzo [c] [1,2,5]thiadiazole core with 4- benzoic acid at 4,7-positions .
Molecular Structure Analysis
The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)benzoic acid” consists of a thiadiazole ring attached to a benzoic acid group . The InChI code for this compound is 1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H, (H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,2,3-Thiadiazol-4-yl)benzoic acid” include a molecular weight of 206.22 . The compound is also characterized by its InChI code: 1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H, (H,12,13) .
科学的研究の応用
Anticancer Applications
The 1,2,3-Thiadiazole derivatives have been found to have significant anticancer properties . Compounds such as imidazo[4,5-b]quinoxaline-indolinone, thiazolopyrimidine-oxoindoline, pyrimidine-oxoindoline-hydrazine-carboxamide, spiro[indoline-3,2′-[1,3,4] thiadiazol]-one and spiro[indoline-3,3′-[1,2,4]triazolidin]-one have shown excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2) and oral carcinoma cells (KB) .
Antimicrobial Applications
The 1,2,3-Thiadiazole derivatives have also been found to have antimicrobial properties . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Cytostatic Treatment
In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation . The 1,2,3-Thiadiazole derivatives can play a significant role in this context .
Anti-inflammatory Applications
Some derivatives of 1,2,3-Thiadiazole have shown adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 h, whereas the indomethacin revealed 75% of inhibition .
Photovoltaic Material Synthesis
Electron-acceptor heterocycles find application in several photovoltaic materials such as dye sensitized solar cells, organic near-infrared materials, organic light emitting diodes (OLEDs), charge transfer materials and others . Among them benzo[c][1,2,5]thiadiazole (BT) has been the most investigated unit . Its isomer benzo[d][1,2,3]thiadiazole (iso-BT) is virtually unknown as a building block . However, its easy availability from commercial 2-aminobenzothiol and facile bromination at the 4,7-position make 4,7-dibromobenzo[d][1,2,3]thiadiazole a very promising starting material .
Nucleophilic Substitution Reactions
The 1,2,3-Thiadiazole derivatives can undergo nucleophilic substitution reactions . For example, the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave selectively 4-substituted product—4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
将来の方向性
作用機序
Mode of Action
Compounds with similar structures have been shown to disrupt the bacterial cell membrane . This suggests that 4-(1,2,3-Thiadiazol-4-yl)benzoic acid may interact with its targets in a similar manner, leading to changes in cell function or viability.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is currently unavailable . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
Result of Action
Related compounds have been shown to induce cell apoptosis , suggesting that 4-(1,2,3-Thiadiazol-4-yl)benzoic acid may have similar effects.
特性
IUPAC Name |
4-(thiadiazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLQSWJLGAVDIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380089 |
Source


|
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187999-31-1 |
Source


|
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)




![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)